4-(Methoxymethyl)pyridine

説明

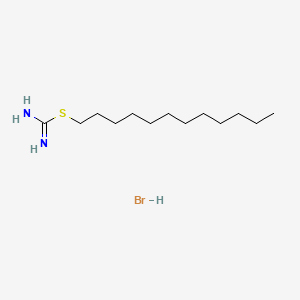

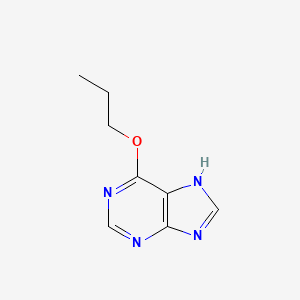

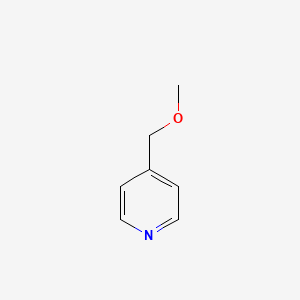

4-(Methoxymethyl)pyridine is a chemical compound with the molecular formula C7H9NO . It has an average mass of 123.152 Da and a monoisotopic mass of 123.068413 Da .

Synthesis Analysis

The synthesis of 4-(Methoxymethyl)pyridine involves various strategies. One approach involves the ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings . A detailed synthesis route of 4-(Methoxymethyl)pyridine with experiment details and outcomes can be found here.Molecular Structure Analysis

The molecular structure of 4-(Methoxymethyl)pyridine is characterized by a pyridine ring with a methoxymethyl group attached to it . The InChI code for this compound is 1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving 4-(Methoxymethyl)pyridine are complex and can involve various electrophilic aromatic substitution reactions . For example, cyanide adducts of N-MOM pyridinium salts react with strong acylating reagents to provide 3-acyl-4-cyano-1,4-dihydropyridines that can be aromatized to 3-acylpyridines using ZnCl2 in refluxing ethanol .科学的研究の応用

Spectroscopic Analysis and Optical Properties

4-(Methoxymethyl)pyridine derivatives have been synthesized and studied for their structural features using spectroscopic methods. The optical properties of these compounds, such as UV–vis absorption and fluorescence spectroscopy, have been explored in various solvents. These studies provide insights into the effects of substituents on the emission spectra of pyridine derivatives (Cetina et al., 2010), (Tranfić et al., 2011).

Magnetic and Optical Properties in Lanthanide Clusters

A new family of nonanuclear lanthanide clusters employing 2-(hydroxymethyl)pyridine demonstrated magnetic and optical properties. The Dy(III) cluster shows single-molecule magnetism behavior, while the Eu(III) cluster exhibits red photoluminescence, highlighting potential applications in materials science and molecular electronics (Alexandropoulos et al., 2011).

Photoreactions in Pyridine Derivatives

Studies on the photoreactions of pyridine derivatives like methyl 4-pyridinecarboxylate in methanol have shown that environmental factors like the presence of oxygen or nitrogen can significantly influence the site and type of modifications, such as methoxylation and hydroxymethylation on the pyridine ring. These findings are valuable in understanding the reactivity of pyridine derivatives under different conditions (Sugiyama et al., 1984), (Sugiyama et al., 1982).

Antimicrobial Activities and DNA Interactions

4-Methoxy-pyridine derivatives have been characterized for their antimicrobial activities against various bacteria and yeast strains. Their interaction with DNA has been analyzed using molecular docking simulations, providing insights into their potential biomedical applications (Tamer et al., 2018).

Applications in Polymer Blends for Sensing

Poly(4-vinyl pyridine) blended with derivatives like 4-hydroxypyridine has been shown to be sensitive to a wide range of wavelengths and temperatures, suggesting its use in photovoltaic cells and thermal sensors. These studies contribute to the development of novel materials for scientific and industrial applications (Vaganova et al., 2012).

Electrocatalytic Applications

Pyridine-functionalized graphene, used in the assembly of metal-organic frameworks (MOFs), has been found to enhance catalytic activity for oxygen reduction reactions. This highlights its potential use in fuel cells and as an environmentally friendly alternative to platinum-based catalysts (Jahan et al., 2012).

Corrosion Inhibition in Metals

Pyridine derivatives have been investigated for their effectiveness in inhibiting corrosion in metals like steel. These studies are crucial in industrial applicationswhere corrosion resistance is a significant concern, offering insights into the development of more efficient and sustainable corrosion inhibitors (Ansari et al., 2015), (Ansari et al., 2015).

作用機序

While the specific mechanism of action for 4-(Methoxymethyl)pyridine is not mentioned in the search results, it’s worth noting that pyrrolidine, a related compound, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

4-(Methoxymethyl)pyridine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation. Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGSSZLPFNHEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349080 | |

| Record name | 4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70199-60-9 | |

| Record name | 4-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。